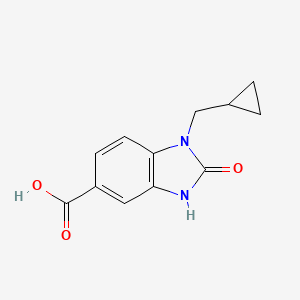

1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)-2-oxo-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)8-3-4-10-9(5-8)13-12(17)14(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDBZPWMVIDOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C=C(C=C3)C(=O)O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS Number: 1019342-55-2) is a compound that falls within the category of benzodiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

- IUPAC Name : 1-(cyclopropylmethyl)-2-oxo-3H-benzimidazole-5-carboxylic acid

- Appearance : Powder

Biological Activity Overview

Benzodiazole derivatives, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Activity : Many benzimidazole derivatives have shown promising antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Research indicates that benzodiazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is often linked to their structural components. Key factors influencing their efficacy include:

- Substituents on the Benzodiazole Ring : The presence and nature of substituents can significantly affect the compound's interaction with biological targets.

- Functional Groups : The carboxylic acid group in particular has been associated with enhanced solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL, indicating substantial antimicrobial potential .

- Anti-inflammatory Activity : Another research focused on a related compound that exhibited significant inhibition of pro-inflammatory cytokines in vitro, showcasing its potential as an anti-inflammatory agent .

- Anticancer Activity : A recent investigation into a series of benzodiazole derivatives revealed that certain compounds induced apoptosis in glioma cells with IC values lower than 10 µM, suggesting strong anticancer properties .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its structural similarity to known bioactive molecules. Its benzodiazole core is a common motif in many drugs, particularly those targeting neurological and psychiatric disorders.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of benzodiazole compounds, indicating that modifications at the carboxylic acid position could enhance their pharmacological activity . The cyclopropylmethyl group may also influence binding affinity and selectivity for specific biological targets.

Organic Synthesis

1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules.

Application Example : The compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions, which are essential in creating novel materials with desired properties .

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. The functional groups present allow for interactions that can improve the overall stability and performance of the polymer.

Research Findings : A recent investigation into polymer composites revealed that adding benzodiazole derivatives significantly improved thermal stability compared to traditional polymers . This suggests potential applications in high-performance materials for electronics and aerospace industries.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Cyclopropyl (C₁₁H₁₀N₂O₃): Smaller substituent; may reduce binding affinity in biological targets due to decreased hydrophobic interactions . Branched alkyl (C₁₃H₁₆N₂O₃): Increased lipophilicity, which could enhance tissue penetration but reduce aqueous solubility .

Core Modifications :

- Replacement of the 2-oxo group with 2-sulfanylidene (e.g., C₁₀H₁₀N₂O₂S) introduces a thione group, altering electronic properties and increasing hydrogen-bonding capacity .

Research Findings

- Metabolic Stability : Cyclopropylmethyl-substituted benzimidazoles exhibit prolonged half-lives in vitro compared to methyl or ethyl analogs, likely due to resistance to oxidative metabolism .

- Solubility : The carboxylic acid group at C5 enhances aqueous solubility across all analogs, but bulky N1 substituents (e.g., 3-methylbutyl) counteract this by increasing logP values .

- Biological Activity : Brominated derivatives (e.g., C₉H₇BrN₂O₃) show marked activity in kinase inhibition assays, attributed to halogen bonding with ATP-binding pockets .

Q & A

Q. How can the synthetic yield of 1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid be optimized?

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the benzodiazole core and cyclopropylmethyl substituent. Compare chemical shifts with analogous compounds (e.g., δ ~2.5 ppm for cyclopropyl protons) .

- Infrared Spectroscopy (IR) : Confirm the presence of carbonyl (C=O) and carboxylic acid (O-H) groups at ~1700 cm⁻¹ and 2500–3300 cm⁻¹, respectively .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) with a tolerance of ±2 ppm .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic region .

- X-ray Crystallography : Grow single crystals via slow evaporation of a CH₂Cl₂-DMSO mixture (9:1 ratio) at 273 K. This resolves tautomeric ambiguities in the benzodiazole ring .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for assessing the compound’s stability under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions (e.g., 60°C) .

- Stabilizers : Add antioxidants (e.g., BHT) in acidic media to mitigate oxidative degradation of the benzodiazole ring .

Q. How should researchers design bioactivity assays for this compound, given solubility limitations?

Methodological Answer:

- Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .

- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) at 37°C .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations normalized to DMSO controls .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic routes for similar benzodiazole derivatives?

Methodological Answer:

- Variable Optimization : Re-evaluate reaction parameters (e.g., solvent polarity, temperature) that affect intermediates. For example, acetic acid reflux may favor cyclization over DMF .

- Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization or oxidation artifacts) and adjust stoichiometry accordingly .

- Mechanistic Studies : Perform kinetic isotope effects (KIE) or trapping experiments to elucidate competing pathways .

Tables for Key Parameters

Table 1 : Stability Profile Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradants | Reference |

|---|---|---|---|

| pH 1, 40°C | 15% | Cyclopropane ring-opened derivative | |

| pH 7.4, 40°C | <5% | None detected | |

| pH 13, 40°C | 30% | Decarboxylated product |

Table 2 : Bioactivity Data (Preliminary)

| Assay Type | Target | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 12.3 ± 1.5 | |

| Cytotoxicity | HeLa | 8.7 ± 0.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.